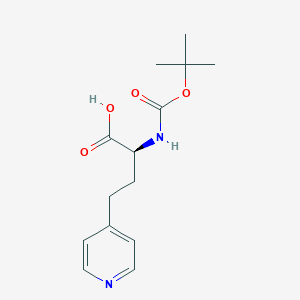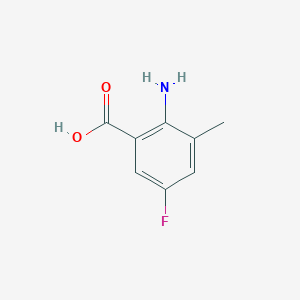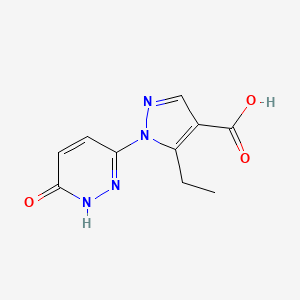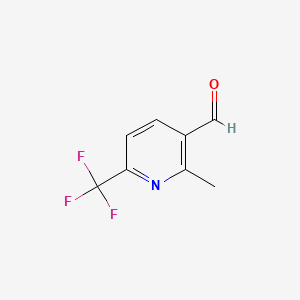
(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid
Overview
Description
“(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid” is a chemical compound with the CAS Number: 273222-03-0. It has a molecular weight of 280.32 and its IUPAC name is (2S)-2-[(tert-butoxycarbonyl)amino]-4-(4-pyridinyl)butanoic acid . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)5-4-10-6-8-15-9-7-10/h6-9,11H,4-5H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties were not available in the search results.Scientific Research Applications
Synthesis of Collagen Cross-links
One application involves the synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a key intermediate in preparing collagen cross-links such as pyridinoline (Pyd) and deoxypyridinoline (Dpd). This synthesis pathway, described by Adamczyk et al. (1999), demonstrates the compound's utility in producing biomolecules with significant implications in understanding bone and connective tissue health and diseases Adamczyk, M., Johnson, D. D., & Reddy, R. E. (1999).
Protective Group in Amino Acid Synthesis
Another significant application of this compound is in the preparation of t-butyloxycarbonyl amino acids, a method devised by Nagasawa et al. (1973). These authors developed a new method for generating t-butyloxycarbonyl amino acids from amino acids and t-butyl S-4,6-dimethylpyrimid-2-ylthiocarbonate, illustrating the compound's role as a protective group in synthesizing amino acids Nagasawa, T., Kuroiwa, K., Narita, K., & Isowa, Y. (1973).
N-tert-Butoxycarbonylation of Amines
Heydari et al. (2007) explored the N-tert-butoxycarbonylation of amines using a commercially available heteropoly acid as a catalyst, showcasing an environmentally benign method for N-tert-butoxycarbonylation of primary and secondary amines. This process is notable for its efficiency and lack of competitive side products, highlighting the compound's utility in amine protection Heydari, A., Shiroodi, R. K., Hamadi, H., Esfandyari, M., & Pourayoubi, M. (2007).
Development of CORM-Peptide Nucleic Acid Bioconjugates
Bischof et al. (2013) synthesized a series of ruthenium(II) dicarbonyl complexes, including a compound attached to a peptide nucleic acid (PNA) monomer backbone. These complexes, relevant for biosensing and biomedical applications, underscore the versatility of (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid in creating bioconjugates with potential therapeutic applications Bischof, C., Joshi, T., Dimri, A., Spiccia, L., & Schatzschneider, U. (2013).
Infrared Spectroscopy Analysis
Bruyneel and Zeegers-Huyskens (2000) conducted infrared spectroscopy analysis of N-tert-butoxycarbonyl-amino acids at different temperatures, providing insights into the structural behavior and interactions of such compounds under varying thermal conditions. This research contributes to our understanding of the physical and chemical properties of protected amino acids Bruyneel, C., & Zeegers-Huyskens, T. (2000).
Safety and Hazards
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-4-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)5-4-10-6-8-15-9-7-10/h6-9,11H,4-5H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIORKFAJVAWLSJ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1517227.png)





![1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1517236.png)

![3-[(3-Bromophenyl)amino]propanenitrile](/img/structure/B1517241.png)
![3-Amino-1-[2-(propan-2-yl)phenyl]thiourea](/img/structure/B1517242.png)
![2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid](/img/structure/B1517243.png)
![(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid](/img/structure/B1517245.png)
